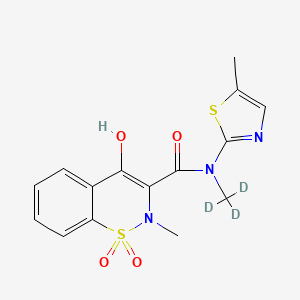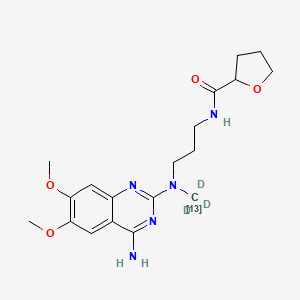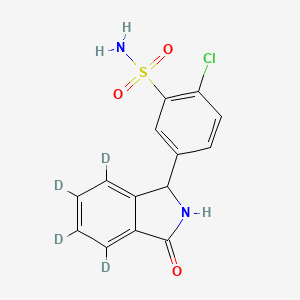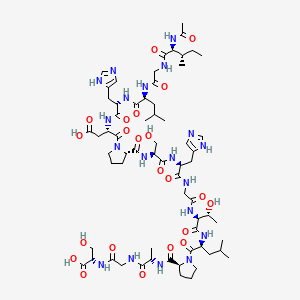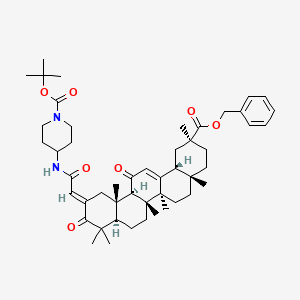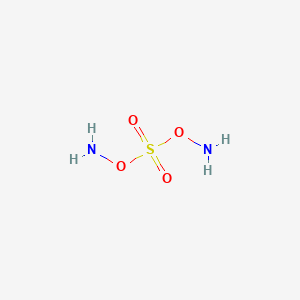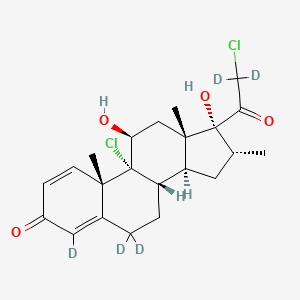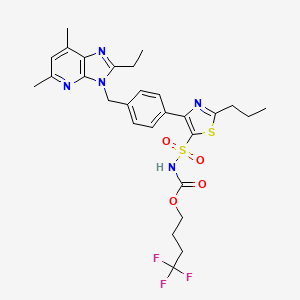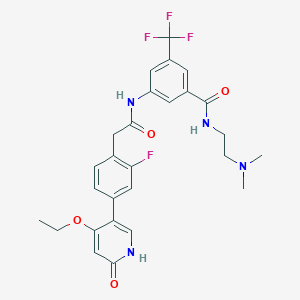
Multi-kinase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Multi-kinase-IN-1 is a small molecule inhibitor that targets multiple protein kinases simultaneously. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis. By inhibiting multiple kinases, this compound can interfere with several signaling pathways, making it a potent compound for therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Multi-kinase-IN-1 typically involves a multi-step process that includes the formation of a core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. One common synthetic route involves the use of benzimidazole as the core scaffold. The benzimidazole ring is substituted at specific positions with aryl groups through reactions such as Suzuki coupling or Buchwald-Hartwig amination .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Multi-kinase-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical reaction conditions involve temperatures ranging from room temperature to 150°C and reaction times from a few hours to several days .
Major Products Formed
The major products formed from these reactions are various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against different kinases to identify the most potent compounds .
Applications De Recherche Scientifique
Multi-kinase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.
Biology: Employed in cell-based assays to investigate the role of kinases in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.
Industry: Utilized in drug discovery and development programs to identify new kinase inhibitors.
Mécanisme D'action
Multi-kinase-IN-1 exerts its effects by binding to the ATP-binding sites of target kinases, thereby preventing the transfer of phosphate groups to substrate proteins. This inhibition disrupts key signaling pathways involved in cell growth and survival. The molecular targets of this compound include kinases such as VEGFR-2, FGFR-1, and BRAF, which are implicated in various cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Multi-kinase-IN-1 include other multi-kinase inhibitors such as sorafenib, regorafenib, and sunitinib. These compounds also target multiple kinases and are used in cancer therapy .
Uniqueness
What sets this compound apart from other similar compounds is its unique binding affinity and selectivity profile. It has been shown to exhibit potent inhibitory activity against a broader range of kinases compared to other multi-kinase inhibitors, making it a valuable tool for research and therapeutic applications .
Propriétés
Formule moléculaire |
C35H36F2N6O6S |
|---|---|
Poids moléculaire |
706.8 g/mol |
Nom IUPAC |
4-[4-[4-[[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]carbamoylamino]phenoxy]-6-methoxyquinolin-7-yl]oxy-N-propan-2-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C35H36F2N6O6S/c1-20(2)39-35(46)42-15-12-23(13-16-42)49-30-18-27-24(17-29(30)47-3)28(11-14-38-27)48-22-9-7-21(8-10-22)40-34(45)41-43-31(44)19-50-33(43)32-25(36)5-4-6-26(32)37/h4-11,14,17-18,20,23,33H,12-13,15-16,19H2,1-3H3,(H,39,46)(H2,40,41,45) |
Clé InChI |
BDTVSYMIPDPQBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N1CCC(CC1)OC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)NN5C(SCC5=O)C6=C(C=CC=C6F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




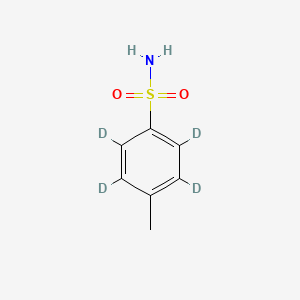
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)

